N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide, commonly known as Clioquinol, is a synthetic compound that has been widely used in scientific research due to its pharmacological properties. This compound has been found to exhibit various biological activities, including antimicrobial, antitumor, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of Clioquinol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of beta-amyloid, an enzyme that is involved in the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease. Clioquinol has also been found to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of metalloproteases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
Clioquinol has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Clioquinol has also been shown to reduce the accumulation of amyloid-beta in the brain, which is associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Clioquinol has several advantages for lab experiments. It is a synthetic compound that is readily available and can be synthesized in high yields. Additionally, it has been extensively studied and has a well-established pharmacological profile. However, there are also limitations to its use in lab experiments. Clioquinol has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the use of Clioquinol in scientific research. One area of interest is the development of Clioquinol derivatives with improved pharmacological properties. Additionally, there is interest in using Clioquinol as a drug delivery system, as it has been shown to cross the blood-brain barrier. Furthermore, there is interest in studying the potential use of Clioquinol in the treatment of other diseases, such as cancer and viral infections. Overall, Clioquinol has significant potential for use in scientific research and drug development.
Synthesemethoden
Clioquinol can be synthesized through a multistep process that involves the condensation of 8-hydroxyquinoline with an aryl aldehyde, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained through a reduction of the resulting quinoline derivative with a reducing agent. The synthesis method has been optimized by various researchers, resulting in high yields of the final product.
Wissenschaftliche Forschungsanwendungen
Clioquinol has been extensively used in scientific research due to its diverse pharmacological properties. It has been found to exhibit antimicrobial activity against various bacteria, fungi, and viruses. Additionally, it has been shown to have antitumor properties by inducing apoptosis and inhibiting tumor growth. Clioquinol has also been found to have neuroprotective effects by reducing oxidative stress, inflammation, and amyloid-beta accumulation in the brain. Furthermore, it has been used in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(3-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-16-10-6-9-15(13-16)19-22-18-12-5-4-11-17(18)21(27)24(19)23-20(26)14-7-2-1-3-8-14/h1-13,19,22,25H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZCCXDVFGWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.